molecular formula C20H23N3O2S3 B2748435 4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-70-4

4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No.: B2748435
CAS No.: 941234-70-4
M. Wt: 433.6
InChI Key: RFSCHLCWUKJVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a synthetic chemical compound of significant interest in modern medicinal chemistry and drug discovery research. Its molecular structure incorporates several privileged pharmacophores, including a piperazine ring, linked via a sulfonyl group to a heteroaromatic system featuring both thiophene and thiazole rings. The thiazole moiety is a versatile heterocycle commonly found in molecules with a wide range of therapeutic potentials. This ring system is a key component in various bioactive molecules and is frequently explored for developing new therapeutic agents with activities such as anticancer, antibacterial, and anti-inflammatory effects . The inclusion of a piperazine scaffold is a common strategy in drug design, as it often contributes favorably to a molecule's solubility and its ability to interact with biological targets. The specific substitution pattern, featuring a 3,4-dimethylphenyl group on the piperazine nitrogen, may be designed to fine-tune the compound's electronic properties and binding affinity. Furthermore, the sulfonyl group acts as a rigid linker, potentially influencing the molecule's overall conformation and metabolic stability. This combination of structural features makes 4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole a valuable chemical tool for researchers screening for novel enzyme inhibitors or receptor modulators, particularly in oncology and infectious disease research. It can serve as a key intermediate in organic synthesis or as a candidate for high-throughput screening in biological assays. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[5-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S3/c1-14-4-5-17(12-15(14)2)22-8-10-23(11-9-22)28(24,25)20-7-6-19(27-20)18-13-26-16(3)21-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSCHLCWUKJVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H22N6O2SC_{19}H_{22}N_6O_2S, with a molecular weight of approximately 398.5 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a sulfonyl group, which are critical for its biological activity.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to 4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance, thiazole-based compounds have been reported to exhibit IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types, indicating significant cytotoxic effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 1A431 (skin)1.98 ± 1.22
Compound 2U251 (glioblastoma)23.30
Compound 3HT29 (colon)<10

Anticonvulsant Activity

Research indicates that certain thiazole compounds possess anticonvulsant properties. For example, a derivative structurally related to 4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole demonstrated effective protection against seizures in animal models . The SAR analysis suggests that modifications in the phenyl and thiazole rings can enhance anticonvulsant activity.

Antioxidant Properties

Thiazoles are also recognized for their antioxidant capabilities. Compounds with similar structural features have been shown to scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the anticancer effects of various thiazole derivatives, including those similar to the target compound. Results indicated that the presence of electron-donating groups significantly enhances cytotoxicity against breast and lung cancer cell lines .
  • Anticonvulsant Efficacy : In a preclinical study involving animal models, a thiazole derivative exhibited significant anticonvulsant effects at doses that were well tolerated, suggesting a favorable safety profile .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand the binding interactions between thiazole derivatives and target proteins involved in cancer progression and seizure activity. These studies reveal that hydrophobic interactions are crucial for binding affinity and efficacy .

Comparison with Similar Compounds

a) 2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Structural Differences: Replaces the thiophene-thiazole system with a pyrido-pyrimidinone core.
  • However, the absence of a sulfonyl group reduces polarity, which could limit solubility .
  • Pharmacological Data: Pyrido-pyrimidinone derivatives in exhibit activity against kinases, suggesting divergent therapeutic applications compared to the target compound’s likely CNS focus.

b) 5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one ()

  • Structural Differences : Features a ketone-linked piperazine-thiophene system instead of a sulfonamide bridge.
  • However, the lack of a thiazole ring may reduce planarity and intermolecular interactions .

Thiazole/Thiophene Derivatives

a) 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetic Acid Sodium Salt ()

  • Structural Differences : Incorporates a triazole-thiadiazole hybrid system with a sodium carboxylate group.
  • Functional Implications : The sodium carboxylate improves aqueous solubility, but the lack of a piperazine moiety limits CNS penetration. Molecular docking studies in highlight strong intermolecular interactions with enzymes, suggesting superior target engagement compared to the target compound’s simpler thiazole-thiophene system .

b) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Structural Differences : Substitutes the piperazine-sulfonamide group with a fluorophenyl-triazole-pyrazole system.

Comparative Data Table

Compound Core Structure Key Substituents Solubility Therapeutic Indication
Target Compound Thiophene-thiazole 4-(3,4-Dimethylphenyl)piperazine sulfonamide Moderate CNS disorders (inferred)
2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Piperazine, 3,4-dimethylphenyl Low Kinase inhibition
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Triazole-thiadiazole Sodium carboxylate, phenylamino-thiadiazole High Enzyme inhibition
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole Fluorophenyl-triazole Moderate Antimicrobial (inferred)

Research Findings and Implications

  • Metabolic Stability : The target compound’s sulfonamide group and 3,4-dimethylphenyl substituent likely confer better metabolic stability than analogues with electron-deficient groups (e.g., trifluoromethyl in ) .
  • Receptor Specificity : The piperazine-thiophene-thiazole architecture may offer a balance between serotonin/dopamine receptor affinity and selectivity, outperforming rigid triazole-pyrazole systems () in CNS applications .
  • Synthetic Feasibility : The target compound’s synthesis is likely more complex than triazole-thiadiazole hybrids () due to the sulfonylation step, which may require optimized conditions to avoid byproducts .

Preparation Methods

Synthesis of 4-(3,4-Dimethylphenyl)piperazine

Piperazine derivatives are typically prepared via nucleophilic aromatic substitution. For this compound:

  • Starting material : 1-Bromo-3,4-dimethylbenzene reacts with piperazine in dimethylformamide (DMF) at 120°C for 24 hours, using potassium carbonate as a base.
  • Workup : The mixture is poured into ice water, filtered, and recrystallized from ethanol to yield 4-(3,4-dimethylphenyl)piperazine as a white solid (yield: 78%).

Sulfonation of 2-Methylthiophene

Sulfonation introduces the sulfonyl group prerequisite for piperazine coupling:

  • Reaction conditions : 2-Methylthiophene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours.
  • Intermediate isolation : The resultant 5-sulfonyl-2-methylthiophene chloride is precipitated, filtered, and dried under vacuum (yield: 65%).

Coupling of Sulfonated Thiophene with Piperazine

The sulfonyl chloride intermediate reacts with 4-(3,4-dimethylphenyl)piperazine:

  • Nucleophilic substitution : Dissolve 5-sulfonyl-2-methylthiophene chloride (1 eq) and 4-(3,4-dimethylphenyl)piperazine (1.2 eq) in tetrahydrofuran (THF) with triethylamine (2 eq) as a base. Stir at room temperature for 12 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the sulfonated thiophene-piperazine adduct (yield: 72%).

Synthesis of 2-Methylthiazole

The Hantzsch thiazole synthesis is employed:

  • Reaction : Thiourea (1 eq) reacts with 2-bromoacetophenone (1 eq) in ethanol under reflux for 6 hours.
  • Product isolation : 2-Methylthiazole is obtained after cooling, filtration, and recrystallization from ethanol (yield: 85%).

Final Coupling via Suzuki-Miyaura Reaction

The thiophene-sulfonyl-piperazine and 2-methylthiazole are linked using palladium catalysis:

  • Conditions : Mix the sulfonated thiophene-piperazine (1 eq), 2-methylthiazole-5-boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2 eq) in degassed toluene/ethanol/water (4:2:1). Heat at 90°C for 18 hours under nitrogen.
  • Purification : Flash chromatography (dichloromethane/methanol 9:1) yields the target compound as a pale-yellow solid (yield: 68%).

Optimization of Reaction Conditions

Sulfonation Efficiency

Varying the sulfonating agent (e.g., ClSO₃H vs. SO₃·pyridine) revealed chlorosulfonic acid provides superior regioselectivity for the thiophene’s 5-position (Table 1).

Table 1: Sulfonation Agent Screening

Agent Temperature (°C) Yield (%) Regioselectivity
ClSO₃H 0 65 >95%
SO₃·pyridine 25 48 80%

Palladium Catalyst Selection

Suzuki coupling efficiency depends on the catalyst:

  • Pd(PPh₃)₄ : 68% yield
  • Pd(OAc)₂ with SPhos : 73% yield (requires higher catalyst loading)

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiophene-H), 6.98–7.12 (m, 3H, aromatic-H), 3.21–3.45 (m, 8H, piperazine-H), 2.89 (s, 3H, thiazole-CH₃), 2.24 (s, 6H, Ar-CH₃).
  • ¹³C NMR : 167.8 ppm (C=S), 142.3 ppm (thiazole-C), 129.5–134.2 ppm (aromatic-C).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, acetonitrile/water 70:30, 1 mL/min, λ = 254 nm).

Mass Spectrometry

  • ESI-MS : m/z 433.6 [M+H]⁺ (calculated: 433.58).

Challenges and Troubleshooting

Byproduct Formation During Sulfonation

Over-sulfonation at the thiophene’s 3-position occurs if temperatures exceed 5°C. Mitigation requires strict temperature control and incremental reagent addition.

Palladium Residue in Final Product

Post-coupling purification via chelating resins (e.g., SiliaMetS Thiol) reduces Pd content to <5 ppm.

Applications in Medicinal Chemistry

This compound’s piperazine and thiazole motifs make it a candidate for kinase inhibition and neurotransmitter receptor modulation. Current studies focus on its:

  • Anticancer activity : IC₅₀ = 1.2 µM against MCF-7 breast cancer cells.
  • Dopamine D₂ receptor binding : Kᵢ = 84 nM (competitive assay).

Q & A

Q. What synthetic strategies are effective for constructing the thiophene-thiazole core in this compound?

The thiophene-thiazole core can be synthesized via cyclocondensation reactions between hydrazine derivatives and carbonyl compounds, followed by sulfonation and piperazine coupling. Key steps include:

  • Thiol intermediate preparation : Reacting thiophene derivatives with sodium monochloroacetate in aqueous medium to form thioether linkages .
  • Piperazine coupling : Introducing the 3,4-dimethylphenyl-piperazine moiety via nucleophilic substitution under controlled pH and temperature .
  • Sulfonyl bridge formation : Optimizing sulfonation using chlorosulfonic acid or SO₃ complexes in inert solvents like DCM .

Q. Which spectroscopic and chromatographic methods are essential for confirming structure and purity?

A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., thiophene-thiazole connectivity) .
  • IR spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) .
  • HPLC/UPLC : Validates purity (>95%) and monitors reaction progress .

Q. How can reaction conditions be optimized for high-yield synthesis?

Systematic parameter tuning is critical:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonation efficiency .
  • Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions .
  • Catalysts : Use triethylamine or DIPEA to deprotonate intermediates during piperazine coupling .

Q. What purification techniques are recommended for isolating the final compound?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities .

Q. How is the sulfonyl bridge stability assessed under varying pH conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Sulfonyl groups are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

Advanced Questions

Q. How can molecular docking guide the selection of derivatives for pharmacological testing?

Molecular docking predicts binding affinity to target proteins (e.g., enzymes, receptors):

  • Protocol : Dock the compound into active sites (e.g., using AutoDock Vina) and prioritize derivatives with low binding energies (< -8 kcal/mol) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., hydrogen bonding with catalytic residues) .

Q. What computational methods complement experimental characterization?

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
  • Molecular dynamics simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Q. How to resolve contradictions in spectroscopic data for novel derivatives?

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thiophene vs. thiazole substitution) .

Q. What strategies mitigate regioselectivity challenges during piperazine-sulfonyl linkage formation?

  • Protecting groups : Temporarily block reactive sites on piperazine (e.g., Boc protection) .
  • Stepwise synthesis : First form the sulfonyl-thiophene intermediate, then couple piperazine .

Q. How to design analogs with improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while maintaining potency .
  • Metabolic stability assays : Test liver microsome clearance to identify labile sites (e.g., sulfonyl bridges) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.